

An In-depth Technical Guide on Quercimeritrin: Chemical Structure and Properties

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Compound of Interest

Compound Name: Quercimeritrin (Standard)

Cat. No.: B15592757

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Abstract

Quercimeritrin, a flavonoid glycoside, is a naturally occurring compound found in a variety of plants. As a derivative of quercetin, it exhibits a range of promising biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of Quercimeritrin. Detailed spectroscopic data are presented to aid in its identification and characterization. Furthermore, this document outlines key experimental protocols for its isolation and biological evaluation, and visualizes its known signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

Quercimeritrin is chemically known as Quercetin-7-O- β -D-glucopyranoside. It consists of the flavonoid aglycone, quercetin, linked to a β -D-glucopyranose moiety at the 7-hydroxyl position.

Table 1: Chemical Identifiers of Quercimeritrin

Identifier	Value	Source
IUPAC Name	2-(3,4-dihydroxyphenyl)-7-(β-D-glucopyranosyloxy)-3,5-dihydroxy-4H-1-benzopyran-4-one	[1]
Synonyms	Quercimeritroside, Quercetin 7-glucoside, C.I. 75710	[1][2]
CAS Number	491-50-9	[1]
Molecular Formula	C ₂₁ H ₂₀ O ₁₂	[1]
SMILES	<chem>C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4--INVALID-LINK--CO)O)O">C@@(HO)O)O)O</chem>	[1]
InChI Key	BBFYUPYFXSSMNV-HMGRVEAOSA-N	[3]

Physicochemical Properties

The physical and chemical properties of Quercimeritrin are crucial for its handling, formulation, and absorption characteristics in biological systems.

Table 2: Physicochemical Properties of Quercimeritrin

Property	Value	Source
Molecular Weight	464.38 g/mol	[1][4]
Appearance	Yellow crystalline solid	[2][4]
Melting Point	247-249 °C	[4]
Solubility	Practically insoluble in cold water; Soluble in hot water, methanol, and DMSO. Soluble in DMF and PBS (pH 7.2) at 10 mg/ml and 0.3 mg/ml, respectively.	[2][4][5]
UV max (in Ethanol)	256 nm, 372 nm	[2][4]

Spectroscopic Data

The structural elucidation of Quercimeritrin is confirmed through various spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of Quercimeritrin. The fragmentation pattern can provide information about the glycosidic linkage and the structure of the aglycone.

A representative mass spectrum of Quercetin-7-O-glucoside would show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the loss of the glucose moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the detailed structural analysis of Quercimeritrin, including the confirmation of the glycosylation position and the stereochemistry of the sugar moiety. While complete spectral data is not readily available in all public databases, typical chemical shifts for the quercetin and glucose moieties can be predicted based on related compounds.

Infrared (IR) Spectroscopy

The IR spectrum of Quercimeritrin would exhibit characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups present in the molecule.

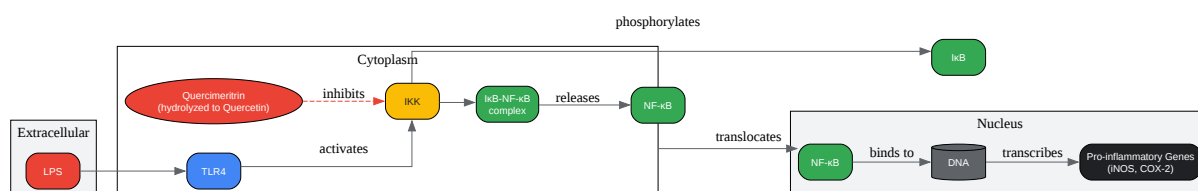
Biological Activities and Signaling Pathways

Quercimeritrin, along with its aglycone quercetin, has been reported to modulate several signaling pathways, contributing to its antioxidant, anti-inflammatory, and antimicrobial effects.

Anti-inflammatory Activity

Quercimeritrin has been shown to possess anti-inflammatory properties by inhibiting the expression of pro-inflammatory mediators.[6] One of the key mechanisms is the suppression of the Nuclear Factor-kappa B (NF- κ B) signaling pathway.

In response to inflammatory stimuli like lipopolysaccharide (LPS), the I κ B kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF- κ B (I κ B). This allows NF- κ B to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Quercetin, the aglycone of Quercimeritrin, has been shown to inhibit I κ B degradation and NF- κ B nuclear translocation.[7]



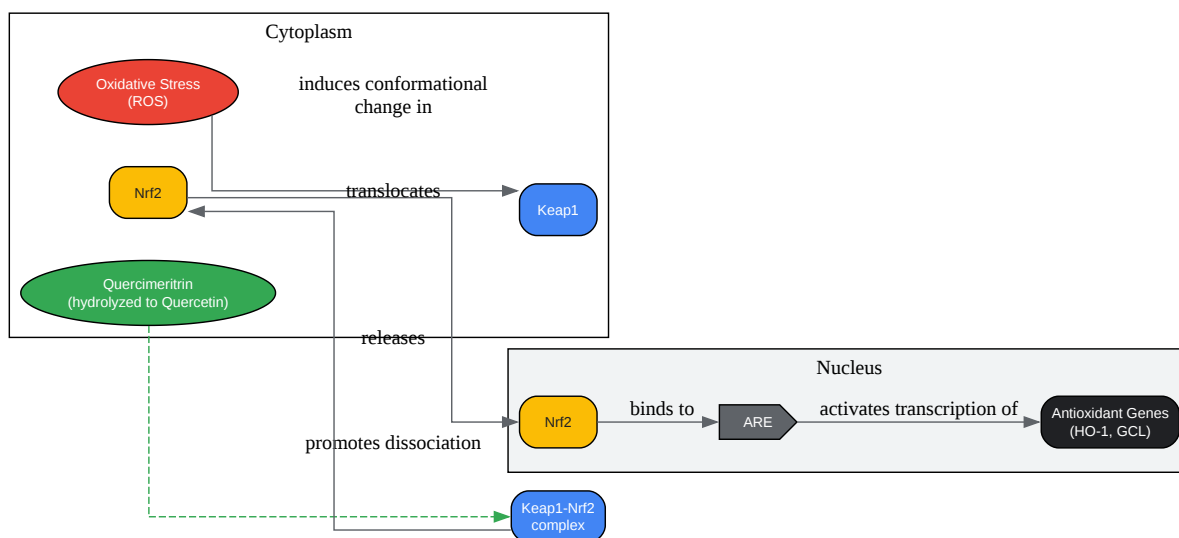
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Caption: Quercimeritrin's anti-inflammatory mechanism via NF- κ B pathway inhibition.

Antioxidant Activity

The antioxidant activity of Quercimeritrin is attributed to its ability to scavenge free radicals and modulate endogenous antioxidant defense systems. The aglycone, quercetin, is a potent antioxidant. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular antioxidant responses.

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like quercetin, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, leading to their expression.



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Caption: Antioxidant mechanism of Quercimeritrin via the Nrf2/ARE signaling pathway.

Antimicrobial Activity

Quercimeritrin's aglycone, quercetin, has demonstrated broad-spectrum antimicrobial activity against various bacteria, including *Staphylococcus aureus*.^{[1][8]} The proposed mechanisms of action include disruption of the bacterial cell membrane, inhibition of nucleic acid synthesis, and interference with biofilm formation.^[8]

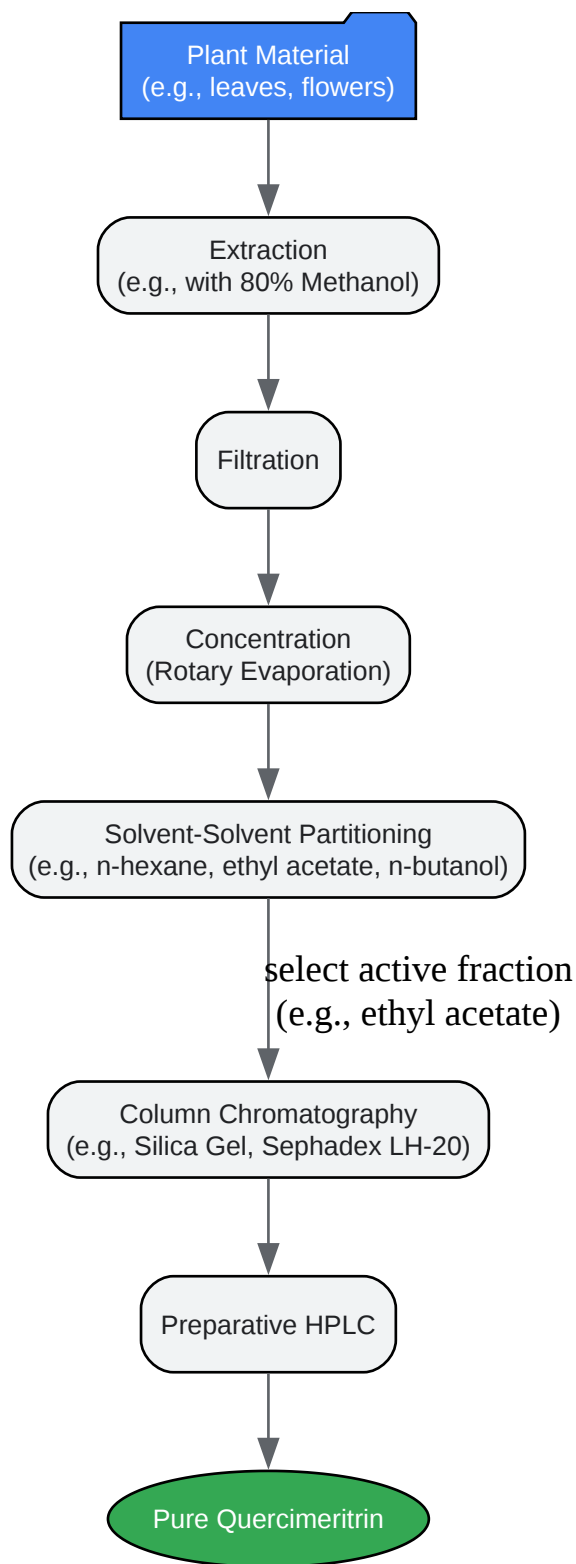
Table 3: Quantitative Biological Activity Data for Quercimeritrin and Related Compounds

Compound	Assay	Organism/Cell Line	Result	Source
Quercetin-7-O-β-D-glucopyranoside	Oxygen Radical Absorbance Capacity (ORAC)	-	18 ± 4 μmol TE/μmol	[6]
Quercetin-3-O-diglucoside-7-O-glucoside	DPPH Radical Scavenging	-	EC ₅₀ : 245.5 μM	[9][10]
Quercetin-3-O-diglucoside-7-O-glucoside	ABTS Radical Scavenging	-	EC ₅₀ : 68.8 μM	[9][10]
Quercetin	Minimum Inhibitory Concentration (MIC)	<i>Staphylococcus aureus</i> (MSSA)	250 μg/ml	[1]
Quercetin	Minimum Inhibitory Concentration (MIC)	<i>Staphylococcus aureus</i> (MRSA)	500 μg/ml	[1]

Experimental Protocols

Isolation and Purification of Quercimeritrin

A general workflow for the isolation of Quercimeritrin from plant material is outlined below. The specific solvents and chromatographic conditions may need to be optimized depending on the plant source.



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Caption: General experimental workflow for the isolation of Quercimeritrin.

Methodology:

- **Extraction:** Dried and powdered plant material is extracted with a suitable solvent, such as 80% methanol or ethanol, often using techniques like maceration, sonication, or reflux.
- **Filtration and Concentration:** The extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- **Fractionation:** The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, n-butanol) to separate compounds based on their polarity. Flavonoid glycosides like Quercimeritrin typically concentrate in the more polar fractions, such as ethyl acetate or n-butanol.
- **Column Chromatography:** The active fraction is further purified using column chromatography. Common stationary phases include silica gel, Sephadex LH-20, or C18 reversed-phase silica. A gradient elution with a suitable solvent system is employed to separate the compounds.
- **Preparative High-Performance Liquid Chromatography (HPLC):** For final purification to obtain high-purity Quercimeritrin, preparative HPLC with a C18 column is often used.
- **Structure Elucidation:** The structure of the isolated compound is confirmed using spectroscopic methods such as Mass Spectrometry, ^1H -NMR, ^{13}C -NMR, and IR spectroscopy.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

Cell Culture:

- RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO_2 .

Experimental Procedure:

- Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of Quercimeritrin for 1-2 hours.
- Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.
- After incubation, collect the cell culture supernatant.
- Determine the concentration of nitric oxide (NO) in the supernatant using the Griess reagent assay. The absorbance is measured at 540 nm.
- Calculate the percentage of NO inhibition compared to the LPS-treated control group.
- Determine the IC₅₀ value, which is the concentration of Quercimeritrin that inhibits 50% of the NO production.

Conclusion

Quercimeritrin is a flavonoid glycoside with significant potential for therapeutic applications due to its antioxidant, anti-inflammatory, and antimicrobial properties. This technical guide has provided a detailed overview of its chemical structure, physicochemical characteristics, and biological activities, supported by available quantitative data. The elucidation of its mechanisms of action, particularly its influence on the NF-κB and Nrf2 signaling pathways, offers a solid foundation for further research and development. The provided experimental protocols serve as a starting point for researchers aiming to isolate, identify, and evaluate the biological efficacy of this promising natural compound. Further investigations are warranted to fully explore the therapeutic potential of Quercimeritrin in various disease models.

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